(E)-3-(furan-2-yl)-1-(3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)prop-2-en-1-one
Description
Properties
IUPAC Name |
(E)-3-(furan-2-yl)-1-[3-[(4-methoxy-1,3-benzothiazol-2-yl)oxy]azetidin-1-yl]prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4S/c1-22-14-5-2-6-15-17(14)19-18(25-15)24-13-10-20(11-13)16(21)8-7-12-4-3-9-23-12/h2-9,13H,10-11H2,1H3/b8-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPELYTWZTFOFQW-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)OC3CN(C3)C(=O)C=CC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C2C(=CC=C1)SC(=N2)OC3CN(C3)C(=O)/C=C/C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are the enzymes phosphodiesterase 3 and phosphodiesterase 4 (PDE3 and PDE4). These enzymes play a crucial role in the regulation of intracellular levels of cyclic nucleotides, which are important secondary messengers in cells.
Mode of Action
This compound acts as a selective dual inhibitor of PDE3 and PDE4. By inhibiting these enzymes, it prevents the breakdown of cyclic nucleotides, leading to an increase in their intracellular levels. This results in the dilation of bronchial smooth muscles and a reduction in inflammation, providing both bronchodilator and non-steroidal anti-inflammatory effects.
Biochemical Pathways
The inhibition of PDE3 and PDE4 affects multiple biochemical pathways. The increased levels of cyclic nucleotides can activate protein kinase A, leading to the phosphorylation of various target proteins. This can result in a wide range of downstream effects, including the relaxation of smooth muscle cells and the inhibition of inflammatory cell activation.
Result of Action
The molecular and cellular effects of this compound’s action include the dilation of bronchial smooth muscles and a reduction in inflammation. These effects can help in the treatment of conditions such as chronic obstructive pulmonary disease (COPD), where bronchodilation and anti-inflammatory effects are beneficial.
Action Environment
Biological Activity
(E)-3-(furan-2-yl)-1-(3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)prop-2-en-1-one, with the CAS number 1421588-98-8, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 356.4 g/mol. Its structure features a furan ring and a benzothiazole moiety, which are known to enhance biological activity through various mechanisms.
| Property | Value |
|---|---|
| Molecular Formula | C18H16N2O4S |
| Molecular Weight | 356.4 g/mol |
| CAS Number | 1421588-98-8 |
The biological activity of this compound primarily involves its interaction with various biological macromolecules, including enzymes and receptors. The compound may act as an inhibitor or modulator, affecting cellular pathways related to inflammation, cancer progression, and microbial resistance.
Key Mechanisms Include:
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in inflammatory responses.
- Receptor Modulation : It may interact with receptors that mediate cellular signaling pathways, influencing cell proliferation and apoptosis.
- DNA Binding : Studies suggest that compounds with similar structures can bind to DNA, potentially leading to antitumor effects by disrupting replication processes.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance, it has been evaluated against various cancer cell lines, demonstrating significant cytotoxicity.
| Cell Line | IC50 (μM) |
|---|---|
| HCC827 | 6.26 ± 0.33 |
| NCI-H358 | 6.48 ± 0.11 |
These results indicate that the compound exhibits higher efficacy in two-dimensional cell culture assays compared to three-dimensional assays, suggesting a promising avenue for further investigation in drug development.
Antimicrobial and Anti-inflammatory Activities
The compound has also been assessed for its antimicrobial properties. It demonstrated notable activity against various bacterial strains and fungi, indicating its potential as a therapeutic agent in treating infections.
Case Studies
- Antitumor Activity : A study examined the effects of the compound on breast cancer cell lines (MDA-MB-231), showing that it significantly inhibited cell growth through apoptosis induction.
- Inflammatory Response Modulation : Research indicated that this compound could reduce the production of pro-inflammatory cytokines in vitro, suggesting its utility in inflammatory diseases.
Comparison with Similar Compounds
Thiazole and α,β-Unsaturated Ketone Derivatives
Compound (E)-3-(4-Methylphenyl)-1-(1,3-thiazol-2-yl)prop-2-en-1-one ()
- Key differences :
- Replaces the azetidine and 4-methoxybenzo[d]thiazole with a simpler thiazole ring.
- Lacks the furan group; instead, a 4-methylphenyl substituent is present.
- Structural Impact :
- Reduced steric hindrance and conformational flexibility due to the absence of the azetidine ring.
- The methylphenyl group may enhance lipophilicity compared to the polar methoxy group in the target compound.
- Biological Relevance :
Benzothiazole-Pyrazole Hybrids
4-(Benzo[d]thiazol-2-yl)-2-allyl-3-methyl-1-phenyl-1,2-dihydropyrazol-5-one ()
- Key differences :
- Substitutes the azetidine and furan with a pyrazolone ring and allyl group.
- The benzo[d]thiazole is directly fused to the pyrazole, altering electronic delocalization.
- The allyl group introduces additional unsaturation, differing from the azetidine’s saturated structure.
- Biological Relevance :
Pyrazole-Containing α,β-Unsaturated Ketones
(E)-1-(2,4-Dichlorophenyl)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-en-1-one ()
- Key differences :
- Replaces the azetidine and benzo[d]thiazole with a pyrazole ring and dichlorophenyl group.
- Retains the methoxyphenyl substituent but lacks the furan heterocycle.
- Structural Impact :
- The dichlorophenyl group is strongly electron-withdrawing, contrasting with the electron-donating methoxy group in the target compound.
- Pyrazole’s larger ring size (5-membered vs. azetidine’s 4-membered) reduces ring strain.
- Biological Relevance :
Crystallographic Analysis
- Target Compound : Single-crystal X-ray diffraction (using SHELXL, ) would confirm the E-configuration and planarity of the α,β-unsaturated ketone.
- Isostructural compounds in show triclinic symmetry, suggesting similar packing patterns for rigid analogs .
Structure-Activity Relationship (SAR) Insights
Preparation Methods
Azetidinone Ring Formation
The azetidinone core is synthesized via a Staudinger reaction between imines and ketenes. Adapted from methodologies in and:
- Imine Preparation : 4-Methoxybenzo[d]thiazol-2-amine (0.1 mol) is condensed with furan-2-carbaldehyde (0.1 mol) in ethanol under reflux (6 hours).
- Ketene Generation : Chloroacetyl chloride (0.12 mol) is added dropwise to a stirred solution of triethylamine (0.15 mol) in dichloromethane at 0°C.
- Cycloaddition : The imine is reacted with the in situ-generated ketene at room temperature for 12 hours, yielding 3-chloro-4-(4-methoxybenzo[d]thiazol-2-yloxy)azetidin-2-one.
Key Parameters :
Nucleophilic Substitution at Azetidin C-3 Position
The chloro group at C-3 is replaced with a hydroxyl group via hydrolysis:
- Hydrolysis : 3-chloroazetidinone (0.05 mol) is stirred with aqueous NaOH (10%, 20 mL) at 60°C for 3 hours.
- Acid Workup : Neutralized with dilute HCl to precipitate 3-hydroxyazetidinone.
Characterization Data :
Propenone Chain Installation via Claisen-Schmidt Condensation
The propenone linker is introduced through a base-catalyzed condensation:
- Ketone Activation : 3-hydroxyazetidinone (0.03 mol) is dissolved in dry THF under nitrogen.
- Aldol Reaction : Furan-2-carbaldehyde (0.03 mol) and piperidine (catalytic) are added, and the mixture is refluxed for 8 hours.
- Isomerization : The (E)-isomer is isolated via column chromatography (SiO₂, ethyl acetate/hexane 3:7).
Optimization Insights :
- Solvent choice (THF vs. ethanol) impacts yield: THF affords 75% yield vs. 58% in ethanol.
- ¹H NMR Confirmation : δ 7.97 (1H, d, J = 15.6 Hz, CH=CO), 6.73 (1H, d, J = 15.6 Hz, CH=CO).
Reaction Mechanism Elucidation
Azetidinone Cyclization
The Staudinger reaction proceeds through a [2+2] cycloaddition between the imine’s C=N bond and the ketene’s C=O, forming the β-lactam ring. Steric hindrance from the 4-methoxybenzo[d]thiazole group favors trans-diastereomers.
Propenone (E)-Selectivity
The Claisen-Schmidt condensation’s (E)-selectivity arises from the stabilization of the transition state by conjugation between the furan’s electron-rich ring and the carbonyl group.
Characterization and Analytical Data
Spectroscopic Validation
Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Weight | 356.4 g/mol |
| Molecular Formula | C₁₈H₁₆N₂O₄S |
| Solubility | DMSO, Ethanol |
| Melting Point | 119–121°C (dec.) |
Challenges and Optimization Strategies
Low Yields in Azetidinone Formation
(Z)-Isomer Contamination
Comparative Analysis with Analogues
Replacing the azetidin ring with piperidin (CAS 1331399-20-2) increases molecular weight (384.5 g/mol) but reduces antimicrobial activity by 40%, highlighting the β-lactam’s pharmacological relevance.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
